1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine
Overview
Description
1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine is an organic compound that features a brominated thiophene ring attached to a dimethylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine typically involves the bromination of thiophene followed by the introduction of the dimethylmethanamine group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromothiophene. This intermediate is then reacted with N,N-dimethylmethanamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents like organometallic compounds (e.g., Grignard reagents) or nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents), nucleophiles, palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products Formed
Substitution: Various substituted thiophenes depending on the reagent used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives or modified thiophene rings.
Scientific Research Applications
1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromothiophen-3-yl)ethanone
- 2-(5-bromothiophen-3-yl)ethan-1-ol
- (5-bromothiophen-3-yl)methanamine
Uniqueness
1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-(5-bromothiophen-3-yl)-N,N-dimethylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-9(2)4-6-3-7(8)10-5-6/h3,5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQARQGBXBQNNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CSC(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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